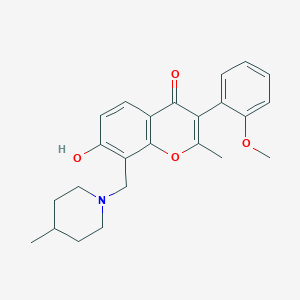![molecular formula C14H24Cl2N4 B2893760 3-Tert-butyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine dihydrochloride CAS No. 2415584-66-4](/img/structure/B2893760.png)
3-Tert-butyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine dihydrochloride is a complex organic compound that features a pyridazine ring fused with a pyrrolo[3,4-c]pyrrole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine dihydrochloride typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of a pyridazine derivative, followed by the formation of the pyrrolo[3,4-c]pyrrole ring system through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .
Applications De Recherche Scientifique
3-Tert-butyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Shares structural similarities and is used in similar applications.
3-tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4-yl)phosphine oxides: Another compound with a similar core structure, used in different chemical and biological studies.
Uniqueness
3-Tert-butyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine dihydrochloride is unique due to its specific combination of a pyridazine ring with a pyrrolo[3,4-c]pyrrole structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
IUPAC Name |
5-(6-tert-butylpyridazin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4.2ClH/c1-14(2,3)12-4-5-13(17-16-12)18-8-10-6-15-7-11(10)9-18;;/h4-5,10-11,15H,6-9H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTTZAFKPDIBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CC3CNCC3C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2893679.png)
![5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893680.png)

![2-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2893683.png)

![2-{[1-(4-Fluorobenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2893686.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2893687.png)
![N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B2893688.png)
![4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2893690.png)
![(E)-methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893692.png)
![3-isobutyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2893696.png)


